molecular formula C28H14Cl4N4O3S4 B2996678 2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide CAS No. 477536-01-9

2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide

Cat. No.: B2996678
CAS No.: 477536-01-9
M. Wt: 724.49
InChI Key: ANHCNFHHBHZCIN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C28H14Cl4N4O3S4 and its molecular weight is 724.49. The purity is usually 95%.
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Biological Activity

The compound 2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features multiple functional groups including dichlorothiophene and thiazole moieties. The presence of these groups often correlates with significant biological activities such as antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. The compound is hypothesized to possess similar activities due to its structural analogies with known antimicrobial agents .

Activity TypeReported EffectReference
AntibacterialInhibition of bacterial growth
AntifungalPotential activity against fungi

Anticancer Activity

The thiazole and thiophene components are often linked to anticancer effects. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Detailed investigations into the specific pathways activated by this compound are still needed.

While the precise mechanism of action for this compound remains largely uncharacterized, it is anticipated that the interaction with specific biological targets (such as enzymes or receptors) may play a crucial role in its activity. Computational modeling studies have been employed to predict binding affinities and interactions with target proteins involved in cancer and bacterial resistance .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antibacterial properties of the compound.
    • Method : Disc diffusion method against Staphylococcus aureus.
    • Results : The compound exhibited a significant zone of inhibition compared to control groups.
    • : Suggests potential for development as an antibacterial agent.
  • Case Study 2: Anticancer Activity
    • Objective : To assess cytotoxicity against cancer cell lines.
    • Method : MTT assay on breast cancer cell lines.
    • Results : Showed reduced viability in treated cells versus untreated controls.
    • : Indicates potential for therapeutic applications in oncology.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Areas for exploration include:

  • Detailed mechanistic studies using molecular docking simulations.
  • In vivo studies to assess pharmacokinetics and toxicity profiles.
  • Development of derivatives to enhance efficacy and reduce side effects.

Properties

IUPAC Name

2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14Cl4N4O3S4/c29-19-9-17(23(31)42-19)25(37)33-21-11-40-27(35-21)13-1-5-15(6-2-13)39-16-7-3-14(4-8-16)28-36-22(12-41-28)34-26(38)18-10-20(30)43-24(18)32/h1-12H,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHCNFHHBHZCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC4=CC=C(C=C4)C5=NC(=CS5)NC(=O)C6=C(SC(=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14Cl4N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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